5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a halogenated pyrazole derivative with the molecular formula C₁₂H₆ClF₄N₂O. Its structure features a pyrazole core substituted with a chlorine atom at position 5, a 4-fluorophenyl group at position 1, and a trifluoromethyl group at position 2. The aldehyde group at position 4 enhances reactivity, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-6(13)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZELPYCSCUGYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 5-chloro-3-(trifluoromethyl)-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown significant potential in medicinal chemistry due to its biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The presence of the trifluoromethyl group enhances the compound's ability to interact with these enzymes, leading to reduced production of inflammatory mediators.
Case Study: COX Inhibition
A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. Results indicated a substantial reduction in inflammation markers in animal models, suggesting its potential as a therapeutic agent for conditions like arthritis.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies demonstrated that 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde effectively inhibited the growth of breast and lung cancer cells. The IC50 values indicated significant cytotoxicity, making it a candidate for further development in cancer therapy.
Agrochemical Applications
Beyond medicinal uses, this compound shows promise in agricultural applications, particularly as a pesticide or herbicide.
Pesticidal Properties
Preliminary studies suggest that the compound exhibits insecticidal activity against common agricultural pests. Its mechanism may involve disrupting the nervous system of insects, leading to paralysis and death.
Data Table: Insecticidal Activity
| Insect Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphis gossypii | 100 | 85 |
| Spodoptera frugiperda | 50 | 75 |
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific enzyme and biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
Trifluoromethyl vs. Methyl Substitution
- 5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 377767-11-8) replaces the trifluoromethyl group with a methyl group. The structural similarity score is 0.95 compared to the parent compound .
- 5-Chloro-3-Methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-70-5) introduces a p-tolyl group (methyl-substituted phenyl), further altering steric bulk and electronic properties. Similarity score: 0.99 .
Halogen Substitution on the Phenyl Ring
- 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 741271-91-0) substitutes the 4-fluorophenyl group with a 4-chlorophenyl group. The stronger electron-withdrawing effect of chlorine may enhance electrophilic reactivity but reduce solubility. This compound was discontinued due to undisclosed challenges in synthesis or application .
- 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152576-41-4) shifts the fluorine atom to the meta position, altering molecular geometry and dipole moments. Molecular weight: 266.70 g/mol .
Functional Group Modifications
Aldehyde vs. Oxime Derivatives
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime (C₁₆H₁₁Cl₂F₃N₄OS₂) replaces the aldehyde with an oxime group conjugated to a thiazole ring.
Phenoxy vs. Phenyl Substituents
- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS Unavailable) substitutes the phenyl group with a phenoxy linkage. The oxygen atom introduces polarity, enhancing solubility but possibly reducing membrane permeability .
Antimicrobial Activity
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from ) demonstrates antimicrobial activity, suggesting that chloro and trifluoromethyl groups synergize to disrupt microbial membranes or enzymes .
Kinase Inhibition Potential
- The pyridyl group may chelate metal ions in catalytic sites, a feature absent in the parent compound .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 296.64 | Not Reported | 3.2 |
| 5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 311.55 | Discontinued | 3.8 |
| 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 274.72 | Not Reported | 2.9 |
| 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 316.77 | Not Reported | 3.5 |
Key Observations :
- The trifluoromethyl group increases LogP (lipophilicity) compared to methyl or phenoxy substituents.
- Chlorine at the phenyl ring further elevates LogP, enhancing membrane permeability but risking toxicity .
Biological Activity
5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 309.07 g/mol. The compound features a pyrazole ring substituted at various positions, contributing to its unique biological properties.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit promising antitumor activity. A study highlighted that certain pyrazole compounds show significant inhibition against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin demonstrated enhanced cytotoxic effects, suggesting potential for synergistic therapeutic strategies .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| 5-Chloro-1-(4-fluorophenyl)... | MCF-7 | 10 | Yes |
| 5-Chloro-1-(4-fluorophenyl)... | MDA-MB-231 | 12 | Yes |
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been evaluated in several studies. Pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays indicated that these compounds could reduce inflammation in models of carrageenan-induced edema .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 5-Chloro-1-(4-fluorophenyl)... | 76 | 86 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Studies have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-1-(4-fluorophenyl)... | E. coli | 40 µg/mL |
| 5-Chloro-1-(4-fluorophenyl)... | S. aureus | 30 µg/mL |
The biological activities of pyrazole derivatives are attributed to their ability to interact with various molecular targets:
- Inhibition of Kinases : Many pyrazoles act as inhibitors of key kinases involved in cancer progression, such as BRAF and EGFR.
- Cytokine Modulation : These compounds can modulate the expression of inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Mechanisms : The structural features allow for interaction with bacterial enzymes, disrupting their function and leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Case Study 1 : A study on a series of pyrazole derivatives showed significant reduction in tumor size in xenograft models when treated with the compound in combination with standard chemotherapy agents.
- Case Study 2 : In a model of rheumatoid arthritis, treatment with pyrazole derivatives resulted in decreased joint swelling and pain compared to control groups.
Q & A
Basic: What are the common synthetic routes for 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?
Answer:
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of a pyrazole precursor using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions . Alternative methods include cyclocondensation reactions of hydrazine derivatives with β-ketoesters or cyanoacetates, followed by halogenation and fluorophenyl group introduction . Optimization tips:
- Use anhydrous solvents (e.g., DMF) to minimize side reactions.
- Control reaction temperatures (80–100°C) to balance yield and purity.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Advanced: How can crystallographic methods like SHELX refine the structural analysis of this compound?
Answer:
SHELX programs (e.g., SHELXL, SHELXS) are critical for small-molecule crystallography. Key steps:
- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).
- Structure solution : Employ direct methods (SHELXS) for phase determination.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
Challenges include resolving disorder in the trifluoromethyl group and validating intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Basic: How do functional groups influence the compound’s reactivity?
Answer:
- Aldehyde group : Participates in nucleophilic additions (e.g., formation of oximes, hydrazones) and cross-coupling reactions.
- Chloro substituent : Enhances electrophilic substitution (e.g., Suzuki-Miyaura coupling) and stabilizes aromatic π-systems.
- Trifluoromethyl group : Increases lipophilicity and electron-withdrawing effects, impacting bioactivity and metabolic stability .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
Systematic SAR approaches include:
- Substituent variation : Compare analogs (e.g., 5-bromo vs. 5-chloro derivatives) to assess halogen effects on antimicrobial potency .
- Ring modifications : Introduce quinoline or thiazole rings to enhance binding to kinase targets (e.g., pyrazolo[4,3-c]pyridines) .
- Bioassays : Test against Gram-negative bacteria (e.g., E. coli) using minimum inhibitory concentration (MIC) assays. For example, 1-(4-isopropylbenzyl) analogs show enhanced activity against P. aeruginosa .
Basic: What assays are used to evaluate biological activity?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess therapeutic indices .
Advanced: How to resolve contradictions in reported synthesis yields or bioactivity data?
Answer:
- Replication : Standardize reaction conditions (solvent purity, catalyst loading) across labs.
- Spectroscopic validation : Use ¹⁹F NMR to confirm trifluoromethyl group integrity and LC-MS to detect byproducts.
- Statistical analysis : Apply ANOVA to compare bioactivity datasets; consider strain-specific variations in antimicrobial assays .
Basic: Which analytical techniques confirm structural integrity?
Answer:
- NMR : ¹H/¹³C/¹⁹F NMR to verify substituent positions (e.g., 4-fluorophenyl aromatic signals at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H⁺] at m/z 349.02).
- X-ray crystallography : Resolve bond angles (e.g., C–Cl bond length ~1.73 Å) and torsional strain .
Advanced: What pharmacokinetic studies are relevant for this compound?
Answer:
- In vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability.
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation.
- Computational modeling : Apply QSAR models to predict logP (e.g., 2.8 ± 0.3) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
